2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
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Overview
Description
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with piperidine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the piperidinium ion. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The phenyl ring can undergo electrophilic addition reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring.
Scientific Research Applications
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound is used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to specific targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- 2-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidin-1-ium;chloride
- 2-[[3-(Trifluoromethyl)phenyl]methyl]morpholin-1-ium;chloride
- 2-[[3-(Trifluoromethyl)phenyl]methyl]azepan-1-ium;chloride
Comparison: Compared to these similar compounds, 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is unique due to its specific piperidinium structure, which may confer different binding affinities and biological activities. The presence of the trifluoromethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-5-3-4-10(8-11)9-12-6-1-2-7-17-12;/h3-5,8,12,17H,1-2,6-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFRESSJJYDIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[NH2+]C(C1)CC2=CC(=CC=C2)C(F)(F)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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